1-ethyl-4-nitro-1H-pyrazol-5-amine
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Overview
Description
1-ethyl-4-nitro-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of an ethyl group at the 2-position, a nitro group at the 4-position, and an amino group at the 3-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-nitro-1H-pyrazol-5-amine typically involves the nitration of pyrazole derivatives followed by the introduction of the ethyl and amino groups. One common method starts with the nitration of pyrazole using a mixture of nitric acid and sulfuric acid. The resulting 4-nitropyrazole is then subjected to further reactions to introduce the ethyl and amino groups .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous-flow processes. These processes involve the nitration of pyrazole followed by quenching, neutralization, extraction, and separation steps. The final product is obtained with high yield and purity through optimized reaction conditions and post-processing techniques .
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles like halides or other amines under basic conditions.
Major Products:
Reduction: 2-Ethyl-4-aminopyrazol-3-amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-ethyl-4-nitro-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-ethyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological targets, influencing their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
4-Nitropyrazole: Lacks the ethyl and amino groups, making it less versatile in certain applications.
2-Ethylpyrazole: Lacks the nitro and amino groups, limiting its reactivity.
3-Aminopyrazole: Lacks the ethyl and nitro groups, affecting its chemical properties.
Uniqueness: The presence of the ethyl group enhances its lipophilicity, while the nitro and amino groups provide sites for further chemical modifications .
Properties
IUPAC Name |
2-ethyl-4-nitropyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-2-8-5(6)4(3-7-8)9(10)11/h3H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTCILFOPHFUBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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